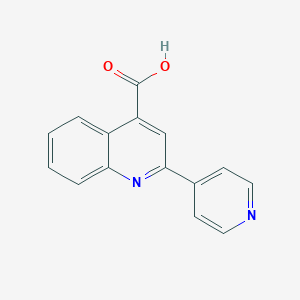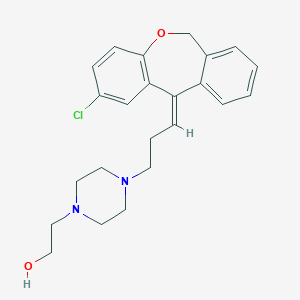![molecular formula C10H19ClO2 B085234 2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro- CAS No. 13129-60-7](/img/structure/B85234.png)
2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro-
Übersicht
Beschreibung
2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro- is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the pyran family and has a molecular formula of C12H21ClO2. In
Wirkmechanismus
The mechanism of action of 2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro- is not fully understood. However, it is believed that this compound interacts with the endocannabinoid system in the body, which is responsible for regulating various physiological processes such as pain, mood, appetite, and sleep.
Biochemische Und Physiologische Effekte
Studies have shown that 2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro- has various biochemical and physiological effects on the body. This compound has been shown to have analgesic, anti-inflammatory, and anti-tumor properties. It has also been shown to have anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro- in lab experiments is its ease of synthesis. This compound can be synthesized in good yields using simple and readily available starting materials. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research and development of 2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro-. One of the main areas of focus is the development of more potent and selective analogs of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases such as cancer, chronic pain, and neurological disorders. Additionally, there is a need for further studies to elucidate the mechanism of action of this compound and its interactions with the endocannabinoid system.
Wissenschaftliche Forschungsanwendungen
2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro- has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the fields of medicinal chemistry, organic synthesis, and material science.
Eigenschaften
CAS-Nummer |
13129-60-7 |
|---|---|
Produktname |
2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro- |
Molekularformel |
C10H19ClO2 |
Molekulargewicht |
206.71 g/mol |
IUPAC-Name |
2-(5-chloropentoxy)oxane |
InChI |
InChI=1S/C10H19ClO2/c11-7-3-1-4-8-12-10-6-2-5-9-13-10/h10H,1-9H2 |
InChI-Schlüssel |
WLHOOFDTKPBKIY-UHFFFAOYSA-N |
SMILES |
C1CCOC(C1)OCCCCCCl |
Kanonische SMILES |
C1CCOC(C1)OCCCCCCl |
Andere CAS-Nummern |
13129-60-7 |
Synonyme |
2-[(5-Chloropentyl)oxy]tetrahydro-2H-pyran |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

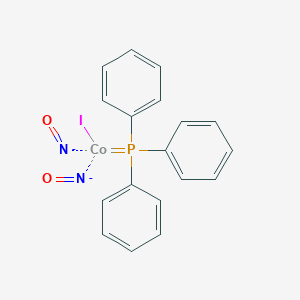
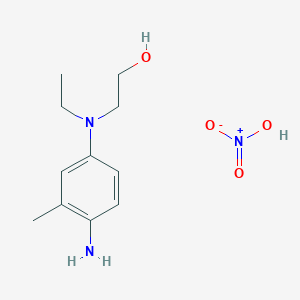
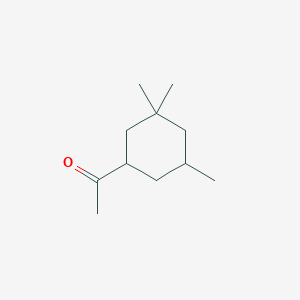
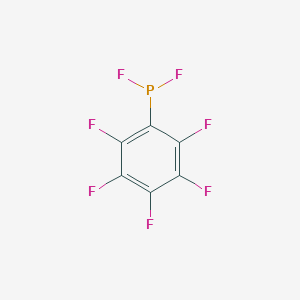
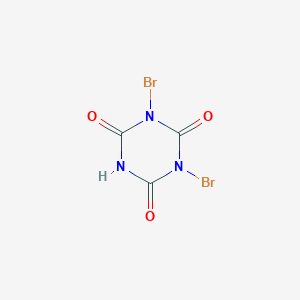
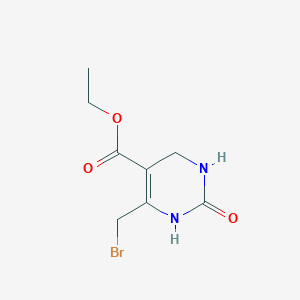
![(10-[(Acetyloxy)methyl]-9-anthryl)methyl acetate](/img/structure/B85165.png)
![Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester](/img/structure/B85166.png)

![Disodium;chromium(3+);1-[(2-oxidonaphthalen-1-yl)diazenyl]-4-sulfonaphthalen-2-olate;3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B85170.png)
